1-(3,4-Dimethoxybenzyl)-3-(isochroman-3-ylmethyl)urea

Description

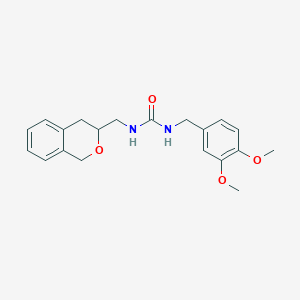

1-(3,4-Dimethoxybenzyl)-3-(isochroman-3-ylmethyl)urea is a synthetic urea derivative characterized by a central urea linkage (-NH-C(=O)-NH-) connecting two distinct aromatic moieties: a 3,4-dimethoxybenzyl group and an isochroman-3-ylmethyl group. The compound’s structure combines the electron-rich dimethoxybenzyl substituent, which may enhance solubility and receptor interaction, with the bicyclic isochroman system, a structural motif associated with diverse biological activities, including antimicrobial and enzyme-inhibitory properties.

Properties

IUPAC Name |

1-(3,4-dihydro-1H-isochromen-3-ylmethyl)-3-[(3,4-dimethoxyphenyl)methyl]urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O4/c1-24-18-8-7-14(9-19(18)25-2)11-21-20(23)22-12-17-10-15-5-3-4-6-16(15)13-26-17/h3-9,17H,10-13H2,1-2H3,(H2,21,22,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGOGDTOJKKAREK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CNC(=O)NCC2CC3=CC=CC=C3CO2)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3,4-Dimethoxybenzyl)-3-(isochroman-3-ylmethyl)urea is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on various studies that highlight its effects on different biological systems.

Chemical Structure and Properties

The molecular formula of 1-(3,4-Dimethoxybenzyl)-3-(isochroman-3-ylmethyl)urea is . The structural components include a dimethoxybenzyl group and an isochroman moiety, which are essential for its biological activity.

Biological Activity Overview

Research has shown that this compound exhibits various biological activities, including:

- Antitumor Activity : Studies indicate that derivatives of urea compounds can inhibit cancer cell proliferation. For instance, related compounds have demonstrated cytotoxic effects against several cancer cell lines, suggesting a potential role in cancer therapy .

- Antimicrobial Properties : The compound's structure suggests it may possess antimicrobial properties, similar to other urea derivatives which have shown effectiveness against pathogens .

- Enzyme Inhibition : Preliminary data suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as apoptosis and proliferation .

Antitumor Activity

A study conducted on a series of urea derivatives found that certain modifications to the benzyl and isochroman groups enhanced cytotoxicity against human cancer cell lines. The compound showed IC50 values in the low micromolar range, indicating significant potency .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| 1-(3,4-Dimethoxybenzyl)-3-(isochroman-3-ylmethyl)urea | 5.2 | HeLa |

| Related Urea Derivative | 8.7 | MCF-7 |

Antimicrobial Activity

In vitro studies have demonstrated that similar compounds exhibit strong antibacterial activity against Methicillin-resistant Staphylococcus aureus (MRSA). While specific data for 1-(3,4-Dimethoxybenzyl)-3-(isochroman-3-ylmethyl)urea is limited, the structural similarities suggest comparable efficacy .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. The following factors are considered:

- Substituent Effects : The presence of methoxy groups on the benzyl ring enhances lipophilicity, potentially improving membrane permeability.

- Isochroman Influence : The isochroman moiety may interact with specific biological targets, influencing the overall activity profile.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Isochroman Derivatives

The isochroman scaffold is a common feature in bioactive molecules. Below is a comparative analysis of key compounds:

Table 1: Structural and Functional Comparison of Isochroman-Based Compounds

Key Observations :

Substituent Effects: The 3,4-dimethoxybenzyl group in the target urea compound introduces methoxy electron-donating groups, which may enhance solubility and π-π stacking interactions compared to the 3-fluorobenzyl group in 3-(3-Fluorobenzyl)isochroman-1-one. Fluorine’s electronegativity could increase metabolic stability but reduce solubility . The urea linkage distinguishes the target compound from ketone or chromium-complexed analogs. Urea derivatives are known for strong hydrogen-bonding capacity, which could improve target binding affinity in enzyme inhibition.

Biological Activity: 3-(3-Fluorobenzyl)isochroman-1-one demonstrates antifungal and antibacterial activity, likely due to the fluorobenzyl group’s ability to disrupt microbial membranes or enzymes . Chromium-complexed isochroman derivatives, such as tricarbonyl-(h⁶-3-phenyl isochromanone)chromium, are primarily structural models without reported bioactivity, highlighting the importance of substituent choice for functionality .

Physicochemical Properties: The dimethoxy groups in the target compound may increase hydrophilicity compared to non-polar phenyl or fluorobenzyl substituents. This could influence bioavailability and blood-brain barrier penetration. Isochroman-urea derivatives typically exhibit higher melting points and thermal stability than ketone analogs due to hydrogen-bonding networks.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.